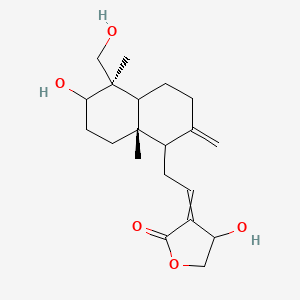

Andropanolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

3-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14?,15?,16?,17?,19-,20-/m0/s1 |

InChI Key |

BOJKULTULYSRAS-ZFJXHIGWSA-N |

Isomeric SMILES |

C[C@@]12CCC([C@@](C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Andrographolide's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention in oncology research for its multifaceted anticancer properties.[1] Traditionally used in Asian medicine, this bioactive compound has demonstrated potent anti-inflammatory, anti-angiogenic, and immunomodulatory effects.[2][3] In the context of cancer, andrographolide exerts its influence by modulating a complex network of signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying andrographolide's anticancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Core Mechanisms of Action

Andrographolide's efficacy against cancer cells stems from its ability to interfere with multiple critical cellular processes. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the modulation of key signaling pathways that govern cell growth, survival, and metastasis.

Induction of Apoptosis

Andrographolide is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis. Furthermore, andrographolide has been shown to enhance the expression of death receptors like DR4 and DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.

Quantitative Analysis of Andrographolide-Induced Apoptosis:

| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Method | Reference |

| MDA-MB-231 | 30 | 24 | 32 | Annexin V-FITC/PI | |

| MDA-MB-231 | 30 | 36 | Increased | Annexin V-FITC/PI | |

| MDA-MB-231 | 30 | 48 | 81 | Annexin V-FITC/PI | |

| DBTRG-05MG | 13.95 | 72 | 5.2 | Annexin V-FITC/PI | |

| DBTRG-05MG | 27.9 | 72 | 16.5 | Annexin V-FITC/PI | |

| Jurkat | 10 µg/mL | - | Significantly Induced | Flow Cytometry | |

| Oral Cancer (KB) | IC50 | 24 | 37.48 (Late) | Annexin V-FITC/PI | |

| Oral Cancer (KB) | IC25 | 24 | - | Annexin V-FITC/PI |

Induction of Cell Cycle Arrest

Andrographolide effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases. This arrest is mediated by the modulation of key cell cycle regulatory proteins. For instance, andrographolide can increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, while downregulating the levels of cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK4) that are essential for cell cycle progression.

Quantitative Analysis of Andrographolide-Induced Cell Cycle Arrest:

| Cell Line | Concentration (µM) | Duration (h) | Effect on Cell Cycle Phase | Reference |

| MDA-MB-231 | 30 | 36 | Increase in S and G2/M phases | |

| Melanoma (C8161, A375) | - | - | G2/M arrest | |

| PC-3 | 1, 3, 10, 30 | 24 | G2/M arrest | |

| HL-60 | 12 µg/mL | 36 | 27% increase in G0/G1 | |

| Oral Cancer (KB) | IC50 | 24 | 76.42% in G1 | |

| Oral Cancer (KB) | IC25 | 24 | 46.7% in G1 | |

| DBTRG-05MG | 13.95 | 72 | G2/M arrest |

Cytotoxicity of Andrographolide in Various Cancer Cell Lines (IC50 Values):

| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| MDA-MB-231 | Breast | 51.98 | 24 | |

| MDA-MB-231 | Breast | 30.28 | 48 | |

| MCF-7 | Breast | 61.11 | 24 | |

| MCF-7 | Breast | 36.9 | 48 | |

| MCF-7 | Breast | 63.19 | 24 | |

| MCF-7 | Breast | 32.90 | 48 | |

| MCF-7 | Breast | 31.93 | 72 | |

| MDA-MB-231 | Breast | 65 | 24 | |

| MDA-MB-231 | Breast | 37.56 | 48 | |

| MDA-MB-231 | Breast | 30.56 | 72 | |

| SiHa | Cervical | 85.59 | - | |

| CaSki | Cervical | 87.52 | - | |

| C33A | Cervical | 96.05 | - | |

| DBTRG-05MG | Glioblastoma | <5.8 | 24 | |

| DBTRG-05MG | Glioblastoma | 13.95 | 72 | |

| Oral Cancer (KB) | Oral | 106.2 µg/mL | - | |

| Ramos | Lymphoma | 20 | 48 | |

| Granta | Lymphoma | 40 | 48 | |

| HF-1 | Lymphoma | 15 | 48 | |

| SUDHL4 | Lymphoma | 30 | 48 | |

| CACO-2 | Colon | 32.46 µg/mL (F2 fraction) | - |

Modulation of Key Signaling Pathways

Andrographolide's anticancer effects are intricately linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Andrographolide is a potent inhibitor of the NF-κB pathway. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of NF-κB target genes, including those involved in cell survival (e.g., Bcl-2) and inflammation (e.g., TNF-α, IL-6).

Caption: Andrographolide inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling and is often aberrantly activated in cancer, promoting cell proliferation and survival. Andrographolide has been shown to inhibit the JAK/STAT pathway by suppressing the phosphorylation of JAK1, JAK2, and STAT3. This inhibition prevents the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.

Caption: Andrographolide inhibits the JAK/STAT signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. Andrographolide has been demonstrated to suppress the PI3K/Akt pathway by inhibiting the phosphorylation of both PI3K and Akt. This leads to the downstream inhibition of mTOR and other effectors, ultimately resulting in reduced cell proliferation and survival.

Caption: Andrographolide inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 cascades, regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The role of andrographolide in modulating the MAPK pathway can be context-dependent. In some cancer cells, it can inhibit the ERK pathway, which is often associated with proliferation, while activating the JNK and p38 pathways, which are generally linked to stress responses and apoptosis.

Caption: Andrographolide modulates the MAPK signaling pathway.

HIF-1α Signaling Pathway

Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that enables cancer cells to adapt to hypoxic (low oxygen) conditions, promoting angiogenesis and metastasis. Andrographolide has been shown to inhibit the accumulation of HIF-1α protein under hypoxic conditions. This is achieved, in part, through the inhibition of the PI3K/Akt/mTOR pathway, which is involved in HIF-1α synthesis. By downregulating HIF-1α, andrographolide can suppress the expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.

Caption: Andrographolide inhibits the HIF-1α signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anticancer mechanisms of andrographolide.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24-48 hours.

-

Treat the cells with various concentrations of andrographolide (e.g., 10, 30, 50% of andrographolide content) for different time points (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Methodology:

-

Treat cancer cells with andrographolide at the desired concentrations and time points.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

-

Methodology:

-

Treat cells with andrographolide for the desired duration.

-

Harvest and fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Wash the cells and treat with RNase A to prevent staining of RNA.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

-

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Methodology:

-

Lyse andrographolide-treated and control cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-p-Akt, anti-caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

Andrographolide presents a compelling profile as a potential anticancer agent due to its ability to target multiple dysregulated pathways in cancer cells. Its capacity to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key signaling cascades like NF-κB, JAK/STAT, and PI3K/Akt, underscores its therapeutic potential. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and harness the anticancer properties of andrographolide. Further preclinical and clinical investigations are warranted to fully translate the promising in vitro findings into effective cancer therapies.

References

The King of Bitters: A Technical Guide to the Discovery and Isolation of Andrographolide from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia. Renowned for its potent anti-inflammatory, antiviral, and anticancer properties, andrographolide is a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the historical discovery and subsequent isolation of this valuable compound. It details various experimental protocols for its extraction and purification, presents quantitative data in a comparative format, and visualizes key experimental workflows and the compound's mechanisms of action through its modulation of critical cellular signaling pathways.

A Historical Perspective: The Unveiling of a Potent Phytochemical

The journey of andrographolide from a traditional herbal remedy to a well-characterized pharmacological agent began in the early 20th century. Andrographis paniculata, known colloquially as "King of Bitters" due to its intense taste, has been a staple in Ayurvedic and Traditional Chinese Medicine for centuries, used to treat a variety of ailments including respiratory infections, fever, and liver disorders.[1][2][3]

The first documented isolation of the pure crystalline bitter principle from the plant was achieved by Gorter in 1911.[4] However, the precise chemical structure of this compound, which he named andrographolide, remained elusive for several decades. It wasn't until the mid-20th century that extensive chemical analyses began to unravel its complex diterpenoid lactone structure. The complete stereochemical configuration was ultimately confirmed by X-ray crystallography, solidifying the molecular foundation for future pharmacological investigations.[4]

Physicochemical Properties of Andrographolide

A thorough understanding of the physicochemical properties of andrographolide is crucial for its efficient extraction and purification.

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 350.4 g/mol |

| Melting Point | 230-231 °C |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), acetone, chloroform (B151607), and ether; sparingly soluble in water. |

| Appearance | White, crystalline powder |

Methodologies for the Extraction and Isolation of Andrographolide

Several methods have been developed and optimized for the extraction and isolation of andrographolide from the aerial parts, primarily the leaves, of Andrographis paniculata. The choice of method often depends on the desired scale, purity, and available resources.

Extraction Protocols

This simple and cost-effective method is suitable for small-scale extraction.

Protocol:

-

Preparation of Plant Material: Air-dry the leaves of Andrographis paniculata in the shade and grind them into a coarse powder.

-

Maceration: Soak the powdered plant material in a solvent or solvent mixture, typically a 1:1 (v/v) solution of dichloromethane (B109758) and methanol, at room temperature for 24-48 hours with occasional agitation.

-

Filtration: Filter the mixture to separate the extract from the plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

This continuous extraction method offers higher efficiency than maceration.

Protocol:

-

Preparation of Plant Material: Prepare the dried and powdered leaves as described for cold maceration.

-

Soxhlet Setup: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Extraction: Fill the distillation flask with a suitable solvent, such as methanol or ethanol. Heat the flask to the solvent's boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material. The extract will then siphon back into the distillation flask. This cycle is repeated for several hours (typically 6-8 hours).

-

Concentration: After extraction, concentrate the solvent in the distillation flask using a rotary evaporator to yield the crude extract.

MAE is a modern and rapid technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

-

Preparation of Plant Material: Use dried and powdered leaves.

-

Extraction: Mix the plant powder with a solvent (e.g., ethanol or a mixture of chloroform and methanol) in a microwave-safe vessel.

-

Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power for a short duration (e.g., 210 W for 40 minutes or 450 W for 8 minutes).

-

Filtration and Concentration: After cooling, filter the extract and concentrate it using a rotary evaporator.

Purification Protocols

The crude extract obtained from any of the above methods contains a mixture of compounds. Further purification is necessary to isolate pure andrographolide.

This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.

Protocol:

-

Column Preparation: Pack a glass column with a suitable adsorbent, typically silica (B1680970) gel, slurried in a non-polar solvent.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity (gradient elution). A common gradient starts with a non-polar solvent like n-hexane or chloroform and gradually introduces a more polar solvent like ethyl acetate (B1210297) or methanol.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing pure andrographolide and evaporate the solvent.

This technique is used to purify crystalline compounds from a solution.

Protocol:

-

Dissolution: Dissolve the partially purified andrographolide from column chromatography in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator. Crystals of andrographolide will form as the solubility decreases.

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Quantitative Data Summary

The efficiency of different extraction and purification methods can be compared based on the yield and purity of the isolated andrographolide.

| Extraction Method | Solvent(s) | Key Parameters | Reported Yield of Andrographolide | Reference |

| Cold Maceration | Dichloromethane:Methanol (1:1) | 24-48 hours at room temp. | ~1.9-2.0 g (crude) from 100g leaf powder | |

| Soxhlet Extraction | Methanol | 6-8 hours | Not explicitly quantified in reviewed sources | |

| Microwave-Assisted | Chloroform | 210 W, 40 min | 0.589% | |

| Microwave-Assisted | Chloroform:Methanol (1:1) | 450 W, 8 min | 2.24% | |

| Conventional Heating | Chloroform | 6 hours | 0.4452% |

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of andrographolide.

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its diverse pharmacological effects by modulating multiple key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Andrographolide has been shown to inhibit this pathway at multiple points.

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and apoptosis. Andrographolide has been demonstrated to modulate these pathways, contributing to its anticancer effects.

Conclusion

The discovery and isolation of andrographolide from Andrographis paniculata represent a significant milestone in phytochemistry and drug discovery. The methodologies outlined in this guide provide a framework for the efficient extraction and purification of this potent bioactive compound. The continued exploration of andrographolide's mechanisms of action, particularly its modulation of key signaling pathways, holds immense promise for the development of novel therapeutics for a wide range of diseases. This technical guide serves as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable natural product.

References

- 1. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 4. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Andrographolide Derivatives: A Technical Guide to Their Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, has garnered significant scientific attention for its wide spectrum of pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, anticancer, antiviral, and immunomodulatory properties. However, the clinical utility of andrographolide itself is often limited by its poor solubility and bioavailability. This has spurred the development of a diverse array of andrographolide derivatives, synthesized to enhance its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

Andrographis paniculata, commonly known as the "King of Bitters," has a long history of use in traditional medicine systems across Asia.[1] The primary bioactive constituent, andrographolide, is responsible for many of its therapeutic effects.[1] Andrographolide and its synthetic derivatives have been shown to modulate numerous cellular processes, making them promising candidates for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and viral infections.[2][3][4] This guide aims to provide researchers and drug development professionals with an in-depth technical resource on the biological activities of andrographolide derivatives, with a focus on the underlying molecular mechanisms.

Biological Activities and Mechanisms of Action

Andrographolide derivatives exhibit a broad range of biological activities, primarily attributed to their ability to modulate key signaling pathways involved in pathogenesis.

Anti-inflammatory Activity

Andrographolide and its derivatives are potent anti-inflammatory agents that act through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Andrographolide has been shown to inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

The anti-inflammatory effects of andrographolide are also mediated through the modulation of other pathways, including the MAPK and JAK/STAT signaling cascades.

Anticancer Activity

The anticancer properties of andrographolide derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, colon, lung, and prostate cancers.

The primary mechanisms underlying their anticancer effects include:

-

Induction of Apoptosis: Andrographolide and its derivatives can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and activating caspases.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells.

-

Inhibition of Key Signaling Pathways: The anticancer activity is often linked to the downregulation of critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and JAK/STAT pathways.

Antiviral Activity

Andrographolide and its derivatives have shown promising antiviral activity against a range of viruses, including influenza virus, dengue virus, HIV, and SARS-CoV-2. Their antiviral mechanisms are diverse and can involve:

-

Inhibition of Viral Entry: Some derivatives can block the attachment and entry of viruses into host cells.

-

Inhibition of Viral Replication: They can interfere with key viral enzymes, such as proteases and polymerases, which are essential for viral replication.

-

Modulation of Host Immune Response: Andrographolide can modulate the host's immune response to viral infections.

Immunomodulatory Activity

Andrographolide and its derivatives can modulate both innate and adaptive immune responses. They can enhance the activity of immune cells like macrophages and T lymphocytes and regulate the production of cytokines, helping to balance immune responses. This immunomodulatory activity contributes to their therapeutic effects in various diseases, including autoimmune conditions and infections.

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of andrographolide and some of its derivatives, presenting IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: Anticancer Activity of Andrographolide and its Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Andrographolide | MCF-7 | Breast Cancer | 32.90 ± 0.02 (48h) | |

| Andrographolide | MDA-MB-231 | Breast Cancer | 37.56 ± 0.03 (48h) | |

| Andrographolide | KB | Oral Cancer | 106.2 µg/ml | |

| Andrographolide | Ramos | Lymphoma | 20 (48h) | |

| Andrographolide | Granta | Lymphoma | 40 (48h) | |

| Andrographolide | HF-1 | Lymphoma | 15 (48h) | |

| Andrographolide | SUDHL4 | Lymphoma | 30 (48h) | |

| Andrographolide | SW480 | Colon Cancer | 4.17 | |

| Methyl sulfonyl derivative (4a) | NCI-H187 | Small Lung Cancer | - | |

| Ethyl sulfonyl derivative (4b) | K562 | Leukemia | - | |

| Indolo analogue | MCF-7 | Breast Cancer | 1.85 | |

| Indolo analogue | HCT116 | Colon Cancer | 1.22 | |

| Indolo analogue | DU145 | Prostate Cancer | 1.24 | |

| 3,19-benzylidene acetal (B89532) derivative | A549 | Lung Cancer | 6.6 | |

| 3,19-benzylidene acetal derivative | PC-3 | Prostate Cancer | 5.9 | |

| Andrographolide-19-oic acid derivative | HCT-116 | Colon Cancer | 1-3 | |

| Andrographolide-19-oic acid derivative | MCF-7 | Breast Cancer | 1-3 |

Table 2: Antiviral Activity of Andrographolide and its Derivatives

| Compound/Derivative | Virus | Cell Line | Activity Metric | Value | Reference(s) |

| Andrographolide | DENV2 | HepG2 | EC50 | 21.304 µM | |

| Andrographolide | DENV2 | HeLa | EC50 | 22.739 µM | |

| Andrographolide | SARS-CoV-2 | Calu-3 | IC50 | 0.034 µM | |

| Andrographolide | SARS-CoV-2 Mpro | - | IC50 | 15.05 ± 1.58 µM | |

| 14-aryloxy analogue (13) | DENV | HEK293T/17 | EC50 | 22.6 µM | |

| 14-aryloxy analogue (13) | ZIKV | A549 | EC50 | 27.9 µM | |

| Derivative 4 | SARS-CoV-2 | Vero-E6 | NT50 | 8.1 µM | |

| 14β-andrographolide (6) | SARS-CoV-2 | Vero E6 | NT50 | 2.1 µM | |

| Derivative 7 | SARS-CoV-2 | Vero E6 | NT50 | 3.7 µM | |

| Aza-andrographolide (4y) | HCoV 229E | MRC5 | EC50 | 10.1 µM |

Table 3: Anti-inflammatory Activity of Andrographolide and its Derivatives

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference(s) |

| Andrographolide | NO Production | RAW 264.7 | 17.4 ± 1.1 | |

| Andrographolide | TNF-α Inhibition | - | 21.9 | |

| Andrographolide | NO Production | RAW 264.7 | 7.4 | |

| Andrographolide | PGE2 Inhibition | RAW 264.7 | 8.8 | |

| 14-deoxy-11,12-didehydroandrographolide | NO Production | Murine Macrophages | 94.12 ± 4.79 | |

| Neoandrographolide | NO Production | Murine Macrophages | >100 | |

| Andrograpanin | NO Production | Murine Macrophages | >100 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of andrographolide derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the andrographolide derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100-150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the andrographolide derivative at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate and treat with the andrographolide derivative, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Synthesis of Andrographolide Derivatives

The synthesis of andrographolide derivatives often involves modifications at specific positions of the andrographolide scaffold to improve its pharmacological properties. Common synthetic strategies include:

-

Esterification: Modification of the hydroxyl groups at C-3, C-14, and C-19 through esterification to introduce various functional groups.

-

Etherification: Formation of ether linkages at the hydroxyl groups.

-

Michael Addition: Addition of nucleophiles to the α,β-unsaturated γ-butyrolactone ring.

-

Click Chemistry: Use of cycloaddition reactions to introduce triazole moieties.

-

Isomerization and Rearrangement: Altering the stereochemistry or scaffold of the molecule.

A general synthetic workflow for creating derivatives is outlined below.

Caption: General workflow for the synthesis of andrographolide derivatives.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by andrographolide and its derivatives.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.

JAK/STAT Signaling Pathway

Caption: Modulation of the JAK/STAT signaling pathway by andrographolide derivatives.

PI3K/Akt/mTOR Signaling Pathway

Caption: Suppression of the PI3K/Akt/mTOR pathway by andrographolide derivatives.

Conclusion

Andrographolide and its derivatives represent a promising class of natural product-based compounds with a wide range of therapeutic applications. Their ability to modulate multiple key signaling pathways underscores their potential in the treatment of complex diseases such as cancer and inflammatory disorders. The continued exploration of structure-activity relationships and the development of novel synthetic derivatives with improved pharmacokinetic and pharmacodynamic profiles will be crucial for translating the therapeutic potential of these compounds into clinical practice. This guide provides a foundational resource for researchers and developers in this exciting field, offering a consolidated overview of the current state of knowledge and practical methodologies for further investigation.

References

- 1. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Andrographolide: A Deep Dive into its Pharmacokinetic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, has garnered significant scientific interest for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. However, unlocking its full therapeutic potential necessitates a thorough understanding of its behavior within a living system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of andrographolide, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is curated to support researchers and drug development professionals in designing and interpreting preclinical and clinical studies.

Pharmacokinetic Parameters: A Quantitative Overview

The bioavailability and systemic exposure of andrographolide are crucial determinants of its efficacy. Numerous in vivo studies, primarily in rats and humans, have characterized its pharmacokinetic profile. The data reveals rapid absorption and elimination, with oral bioavailability being a significant challenge.

Studies in Rodents

Preclinical studies in rats have been instrumental in elucidating the fundamental pharmacokinetic characteristics of andrographolide. These studies often involve oral or intramuscular administration, followed by the analysis of plasma and tissue samples.

| Parameter | Route | Dose | Vehicle | Cmax | Tmax | t½ | AUC(0–α) | Reference |

| Apparent Cmax | Oral | 100 mg/kg/day (for 4 weeks) | 0.5% w/v sodium-carboxymethyl cellulose (B213188) solution in water containing 0.025% v/v Tween 80 | 115.81 ng/mL | 0.75 h | 2.45 h | 278.44 ng·h/mL | [1] |

| Mean Peak Plasma Concentration | Intramuscular | 50 mg/kg | Not specified | 3.17 ± 0.06 µg/mL | 4 h | 1.3 ± 0.10 h | 13.7 ± 0.47 µg·h/mL | [2] |

| Elimination Half-life | Oral and Sublingual | 50 mg/kg (oral), 5 mg/kg (IV) | Tween 80 and 0.5% w/v methyl cellulose (oral); 3% v/v dimethyl acetamide (B32628) and 10% w/v hydroxy propyl beta cyclodextrin (B1172386) (IV) | Not specified | 0.25 h (oral) | 0.17 ± 0.0 h | Not specified | [3] |

Studies in Humans

Pharmacokinetic data in humans is essential for translating preclinical findings to clinical applications. Studies in healthy volunteers have provided valuable insights into the disposition of andrographolide in humans.

| Parameter | Route | Dose | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Reference |

| Andrographolide | Oral | 60 mg | A. paniculata extract capsules | 72.1 ± 28.7 | 0.8 | Not specified | Not specified | [4] |

| Andrographolide | Oral | 120 mg | A. paniculata extract capsules | Not specified | Not specified | Not specified | Not specified | [5] |

| Andrographolide | Oral | 180 mg/day (multiple doses) | A. paniculata extract capsules | Not specified | Not specified | Not specified | Not specified | |

| Andrographolide | Oral | 360 mg/day (multiple doses) | A. paniculata extract capsules | Not specified | Not specified | Not specified | Not specified |

Absorption

Andrographolide is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within 1-2 hours. However, its oral bioavailability is generally low, which is attributed to its poor aqueous solubility and rapid metabolism. The absolute bioavailability of andrographolide has been reported to be as low as 2.67%. Efforts to improve its bioavailability have included the development of various formulations, such as solid lipid nanoparticles, which have been shown to increase bioavailability by up to 241% compared to a suspension.

Distribution

Following absorption, andrographolide is distributed to various tissues. In rats, the highest concentrations have been observed in the kidney, followed by the liver, spleen, and brain. Detectable levels in the brain suggest that andrographolide can cross the blood-brain barrier. The volume of distribution can be high, indicating extensive tissue uptake. For instance, after intramuscular administration in rats, the apparent volume of distribution was found to be 6.9 ± 0.38 L/kg.

Tissue Distribution of Andrographolide in Rats (1 hour post-oral administration of 100 mg/kg/day for 28 days)

| Tissue | Concentration (ng/g) |

| Kidney | 156.12 ± 25.37 |

| Liver | Data not specified in abstract |

| Spleen | Data not specified in abstract |

| Brain | 21.26 ± 6.64 |

| Heart | Concentration similar to lung |

| Lung | Concentration similar to heart |

Metabolism

Andrographolide undergoes extensive metabolism in the body, primarily in the liver. The metabolic transformations involve both Phase I and Phase II reactions.

Phase I Metabolism: Phase I reactions include dehydration, deoxygenation, and hydrogenation.

Phase II Metabolism: The major Phase II metabolic pathway for andrographolide is glucuronidation. Several glucuronide conjugates have been identified. Additionally, sulfonic acid or sulfate (B86663) type adducts and creatinine (B1669602) adducts have also been reported as metabolites. In rats, a major metabolite has been identified as 14-deoxy-12(R)-sulfo andrographolide. Comparative in vitro studies using human, dog, and rat liver microsomes have shown species-specific differences in metabolism, with the intrinsic clearance in rat liver microsomes being much higher than in human and dog liver microsomes.

Excretion

Andrographolide and its metabolites are eliminated from the body through various routes. Urinary excretion of both the parent compound and its conjugated metabolites has been observed. The elimination half-life is relatively short, contributing to the rapid clearance of the compound from the systemic circulation.

Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for in vivo pharmacokinetic analysis and bioanalytical quantification of andrographolide.

In Vivo Pharmacokinetic Study in Rats

A typical experimental workflow for an in vivo pharmacokinetic study of andrographolide in rats is depicted in the following diagram.

Animal Model: Male Wistar rats (180-250 g) are commonly used. Animals are acclimatized for a week before the experiment.

Dosing: Andrographolide is typically suspended in a vehicle such as 0.5% w/v sodium-carboxymethyl cellulose in water containing a small amount of Tween 80 to aid in solubilization. Administration is often via oral gavage.

Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.17, 0.5, 1, 2, 3, 6, 8, and 10 hours) via the retro-orbital plexus into EDTA-containing tubes. Plasma is separated by centrifugation. Tissues are collected at the end of the study, rinsed with cold saline, and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of andrographolide in biological matrices.

Sample Preparation: A protein precipitation method is commonly employed. To a 50 µL plasma or tissue homogenate sample, 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., diclofenac) is added. The mixture is vortexed and centrifuged. The supernatant is then diluted with water before injection into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: C18 column (e.g., 2 x 30 mm, 5 µm).

-

Mobile Phase: A gradient elution using two solvents is typical. For example, Solvent A: 2 mM ammonium (B1175870) acetate (B1210297) in water, and Solvent B: a mixture of acetonitrile and Solvent A (80:20, v/v).

-

Flow Rate: Approximately 0.8 mL/min.

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in negative or positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for andrographolide and the internal standard.

Signaling Pathways Modulated by Andrographolide

The diverse pharmacological effects of andrographolide are attributed to its ability to modulate multiple intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Andrographolide has been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory genes.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Andrographolide can interfere with this pathway, contributing to its anti-inflammatory and immunomodulatory effects.

Interference with the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Andrographolide's ability to inhibit this pathway is central to its anticancer effects.

Conclusion

The in vivo pharmacokinetic profile of andrographolide is characterized by rapid absorption and elimination, with limited oral bioavailability being a key challenge for its clinical development. Its extensive distribution to various tissues and multifaceted metabolism highlight the complexity of its disposition. The ability of andrographolide to modulate critical signaling pathways, such as NF-κB, JAK/STAT, and PI3K/Akt, provides a molecular basis for its diverse pharmacological activities. This in-depth technical guide, by consolidating quantitative data, experimental protocols, and mechanistic insights, aims to serve as a valuable resource for the scientific community to advance the research and development of andrographolide as a promising therapeutic agent. Further research focusing on formulation strategies to enhance bioavailability and comprehensive clinical trials are warranted to fully realize its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic analysis and tissue distribution of andrographolide in rat by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Andrographolide's Targets in Inflammatory Signaling Pathways

An In-Depth Technical Guide for Researchers

Introduction: Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, is a prominent bioactive compound recognized for its extensive pharmacological properties, including potent anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] Clinically, it has been utilized in traditional medicine for treating a variety of ailments, particularly inflammatory conditions and infections.[4] The therapeutic efficacy of andrographolide stems from its ability to modulate multiple key signaling pathways that are fundamental to the inflammatory response. This technical guide provides an in-depth exploration of the molecular targets of andrographolide within these pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals in this field.

Core Inflammatory Signaling Pathways Targeted by Andrographolide

Andrographolide exerts its anti-inflammatory effects by intervening at critical nodes within several interconnected signaling cascades. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NLRP3 inflammasome pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Andrographolide is a well-documented inhibitor of this pathway, acting through multiple mechanisms.

-

Inhibition of NF-κB DNA Binding: Andrographolide has been shown to directly interfere with the binding of the NF-κB p50/p65 dimer to its consensus DNA binding sites in the nucleus. This action is proposed to occur via the formation of a covalent adduct with the cysteine residue (Cys62) on the p50 subunit, thus blocking its transcriptional activity.

-

Suppression of IκBα Degradation: In the canonical pathway, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus. Andrographolide can inhibit the activation of the IKK complex, thereby preventing IκBα phosphorylation and degradation and sequestering NF-κB in the cytoplasm.

-

Reduction of p65 Phosphorylation: The transcriptional activity of NF-κB is also regulated by post-translational modifications, including the phosphorylation of the p65 subunit. Andrographolide has been found to suppress the phosphorylation of p65 at Ser536, a critical step for its full activation.

MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK), plays a crucial role in translating extracellular stimuli into cellular responses such as inflammation, proliferation, and apoptosis. Andrographolide has been shown to suppress the activation of these kinases. By inhibiting the phosphorylation of p38, ERK1/2, and JNK in response to stimuli like LPS, andrographolide effectively curtails the downstream inflammatory cascade, leading to reduced production of pro-inflammatory cytokines and mediators.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling. Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate themselves and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Andrographolide interferes with this pathway by suppressing the phosphorylation of both JAK1/2 and STAT3, which is often induced by cytokines like IL-6. This inhibition prevents the nuclear translocation of STATs and subsequently reduces the expression of STAT-dependent inflammatory genes.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various danger signals, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Andrographolide has been shown to suppress the activation of the NLRP3 inflammasome. It achieves this by downregulating the expression of key inflammasome components, including NLRP3 itself and caspase-1, thereby reducing the maturation and release of IL-1β and IL-18.

Quantitative Data Summary

The inhibitory activity of andrographolide has been quantified across various assays and cell types. The half-maximal inhibitory concentration (IC50) is a common metric used to evaluate its potency.

| Target/Assay | Cell Line / Model | Stimulus | IC50 Value | Reference |

| NF-κB Activity | ||||

| NF-κB-luciferase | HL-60 derived neutrophils | PAF | ~5-50 µM | |

| Pro-inflammatory Mediators | ||||

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | 8.6 µM - 12.2 µM | |

| TNF-α Release | THP-1 monocytes | LPS | 18.5 µM | |

| Cell Growth Inhibition (Anticancer context) | ||||

| CACO-2 (Colon Cancer) | CACO-2 cells | - | 32.46 µg/mL | |

| SARS-CoV-2 Virion Production | Calu-3 (Lung Epithelial) | SARS-CoV-2 | 0.034 µM |

Note: IC50 values can vary significantly based on the specific experimental conditions, cell type, stimulus, and endpoint measured. The data presented are representative values from the cited literature.

Key Experimental Protocols

The following sections provide standardized methodologies for key experiments used to investigate the effects of andrographolide on inflammatory pathways.

Western Blot for Phosphorylated Protein Analysis

This protocol is designed to assess the effect of andrographolide on the phosphorylation status of key signaling proteins like p65, IκBα, p38, ERK, and JNK.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates at a density of 1 x 10^6 cells/mL and culture for 24 hours. Pre-treat cells with various concentrations of andrographolide or vehicle (DMSO) for 1-3 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a short duration (e.g., 15-30 minutes) to induce protein phosphorylation.

-

Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in LDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38) and the total form of the protein (e.g., anti-total-p38), as well as a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the band intensities, normalizing the phosphorylated protein level to the total protein level.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by linking it to the expression of a luciferase reporter gene.

Methodology:

-

Cell Seeding and Transfection: Seed cells (e.g., MDA-MB-231) in a 24- or 12-well plate. Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element (pGL3-NFκB) and a control plasmid containing the Renilla luciferase gene (e.g., pRL-TK) for normalization. Use a transfection reagent like Lipofectamine.

-

Treatment and Stimulation: After 18-24 hours of transfection, treat the cells with andrographolide or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 50 ng/mL TNF-α) for another 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Activity Measurement:

-

Transfer 20 µL of the cell lysate to a 96-well luminometer plate.

-

Add the firefly luciferase substrate and immediately measure the luminescence (Firefly activity).

-

Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and contains the substrate for Renilla) and measure the luminescence again (Renilla activity).

-

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU) or fold change over the unstimulated control.

General Experimental Workflow Diagram

Conclusion

Andrographolide is a multi-target anti-inflammatory agent that exerts its effects by significantly inhibiting key pro-inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT, and suppressing the activation of the NLRP3 inflammasome. Its ability to intervene at multiple critical points in the inflammatory cascade underscores its therapeutic potential for a wide range of inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of andrographolide and develop it as a clinical candidate. Future research should focus on refining its pharmacological profile, exploring synergistic combinations, and conducting robust clinical trials to validate its efficacy and safety in human diseases.

References

- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism [mdpi.com]

- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Antiviral Properties of Andrographolide: A Technical Guide

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata, a plant extensively used in traditional Ayurvedic, Thai, and Chinese medicine to treat infections, fever, and inflammatory conditions.[1][2] Early scientific inquiry into its medicinal properties has unveiled a broad spectrum of pharmacological activities, including potent antiviral effects against a diverse range of human pathogens.[3][4] This technical guide provides an in-depth review of the foundational studies that first characterized the antiviral efficacy of andrographolide and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action for an audience of researchers, scientists, and drug development professionals.

Quantitative Summary of Antiviral Activity

Early in vitro and in vivo studies established the inhibitory potential of andrographolide and its semi-synthetic derivatives against numerous viruses. The following tables summarize the key quantitative findings from these initial investigations.

Table 1: In Vitro Antiviral Activity of Andrographolide and Its Derivatives

| Virus | Compound | Cell Line | Assay | Result (EC₅₀ / IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference(s) |

| Influenza A (H9N2) | 14-α-Lipoyl andrographolide (AL-1) | MDCK | CPE Reduction | 8.4 µM | >780 µM | >92 | [5][6] |

| Influenza A (H5N1) | 14-α-Lipoyl andrographolide (AL-1) | MDCK | CPE Reduction | 15.2 µM | >780 µM | >51 | [5][6] |

| Influenza A (H1N1) | 14-α-Lipoyl andrographolide (AL-1) | MDCK | CPE Reduction | 7.2 µM | >780 µM | >109 | [5][6] |

| Influenza A | 14-Deoxy-11,12-didehydroandrographolide (B31429) | A549 | CPE Reduction | 5 ± 1 µg/mL | - | - | [5] |

| Influenza A | 14-Deoxy-11,12-didehydroandrographolide | MDCK | CPE Reduction | 38 ± 1 µg/mL | - | - | [5] |

| Dengue Virus 2 (DENV-2) | Andrographolide | HepG2 | Virus Output Reduction | 21.304 µM | - | - | [7][8] |

| Dengue Virus 2 (DENV-2) | Andrographolide | HeLa | Virus Output Reduction | 22.739 µM | - | - | [7][8] |

| Dengue Virus 2 (DENV-2) | Andrographolide | C6/36 | - | 97.23% inhibition at 15.62 µg/mL | - | - | [9] |

| Herpes Simplex Virus 1 (HSV-1) | Andrographolide | - | Virucidal Assay | 8.28 µg/mL | - | - | [5] |

| Herpes Simplex Virus 1 (HSV-1) | Neoandrographolide | - | Virucidal Assay | 7.97 µg/mL | - | - | [5] |

| Herpes Simplex Virus 1 (HSV-1) | 14-Deoxy-11,12-didehydroandrographolide | - | Virucidal Assay | 11.1 µg/mL | - | - | [5] |

| Human Immunodeficiency Virus (HIV) | Andrographolide | TZM-bl | Cell-free Infectivity | 49.0 µg/mL | - | - | [9] |

| Human Immunodeficiency Virus (HIV) | 14-Deoxy-11,12-didehydroandrographolide | TZM-bl | Cell-free Infectivity | 56.8 µg/mL | - | - | [9] |

| Human Immunodeficiency Virus (HIV) | Andrographolide | HL2/3 & TZM-bl | Cell Fusion Assay | 0.59 µM | - | - | [9] |

Table 2: In Vivo Antiviral Activity of Andrographolide Derivatives

| Virus | Compound | Animal Model | Dosage | Key Outcomes | Reference(s) |

| Influenza A (H9N2, H5N1, H1N1) | 14-α-Lipoyl andrographolide (AL-1) | Mice | 100-200 mg/kg/day | Reduced death rate, prolonged life, inhibited lung consolidation, reduced lung viral titers. | [6][10][11] |

| Herpes Simplex Virus 1 (HSV-1) | 3,19-Isopropylideneandrographolide (IPAD) | Mice (cutaneous infection) | 7.5% topical cream | Delayed skin lesion development, reduced HSV DNA copy number and gD gene expression. | [12] |

| Human Immunodeficiency Virus (HIV-1) | Andrographolide | Humans (Phase I trial) | 10 mg/kg | Significant rise in mean CD4+ lymphocyte levels (405 to 501 cells/mm³). No significant change in viral RNA levels. | [13][14] |

Mechanisms of Antiviral Action

Early research elucidated that andrographolide exerts its antiviral effects through multiple mechanisms, targeting both viral and host factors. These include inhibiting viral entry, disrupting viral replication, and modulating host immune and inflammatory responses.

Inhibition of Viral Entry and Adsorption

Studies on influenza A virus demonstrated a direct interference with the viral entry process. The derivative 14-α-lipoyl andrographolide (AL-1) was found to inhibit viral adsorption onto red blood cells, suggesting it directly interferes with the viral hemagglutinin protein, which is crucial for binding to cellular receptors.[6][11] For HIV, andrographolide and its derivatives were shown to inhibit gp120-mediated cell fusion, with computational models suggesting these molecules bind to the V3 loop of the gp120 envelope protein, preventing its interaction with host cell CD4 receptors and co-receptors like CXCR4 and CCR5.[9][15]

Caption: Andrographolide derivatives block viral entry by binding to viral glycoproteins.

Disruption of Viral Replication and Protein Synthesis

Once inside the host cell, andrographolide and its derivatives interfere with viral replication. Against influenza virus, 14-deoxy-11,12-didehydroandrographolide was shown to reduce the synthesis of nucleoprotein (NP) mRNA and other viral proteins, and to suppress the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step for the assembly of new virions.[5] For HSV-1, the derivative IPAD was found to reduce the expression of key viral proteins, including the immediate-early protein ICP27 and the early protein ICP8, indicating a mode of action distinct from acyclovir.[12] In the context of dengue virus, time-of-addition studies confirmed that andrographolide's activity is primarily confined to a post-infection stage, targeting viral replication within the host cell.[7][8]

Modulation of Host Signaling Pathways (Anti-inflammatory Effects)

A significant component of andrographolide's antiviral action is its ability to modulate host inflammatory responses, which are often dysregulated during viral infections. Andrographolide is a known inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway.[16] By preventing the degradation of IκB and the subsequent translocation of NF-κB into the nucleus, it suppresses the expression of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[3][17] This anti-inflammatory effect can mitigate the cytokine storm associated with severe viral infections, such as influenza, thereby reducing virus-induced pathology.[5]

Caption: Andrographolide inhibits inflammation by blocking the NF-κB signaling pathway.

Experimental Protocols

The following section details the methodologies employed in early studies to determine the antiviral efficacy and cytotoxicity of andrographolide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range at which a compound is non-toxic to the host cells, allowing for the calculation of the Selectivity Index (SI).

-

Cell Seeding: Host cells (e.g., MDCK, HepG2, Vero) are seeded into 96-well microplates at a density of 1-5 x 10⁴ cells/well and incubated for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

-

Compound Treatment: The growth medium is replaced with fresh medium containing two-fold serial dilutions of andrographolide or its derivatives. A "cells only" control (no compound) is included. Plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells metabolize the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Antiviral Activity Assay (CPE Reduction Assay)

This method is widely used to screen for antiviral activity by measuring the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

-

Cell Preparation: A confluent monolayer of host cells is prepared in 96-well plates as described for the cytotoxicity assay.

-

Infection and Treatment: The growth medium is removed, and cells are washed with PBS. 100 µL of virus suspension (at a concentration that causes 100% CPE in 48-72 hours, e.g., 100 TCID₅₀) is added to the wells. After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

-

Compound Addition: 200 µL of maintenance medium containing serial dilutions of the test compound (at non-toxic concentrations) is added to the wells. Virus control (virus, no compound) and cell control (no virus, no compound) wells are included.

-

Incubation and Observation: Plates are incubated for 48-72 hours at 37°C. The percentage of CPE in each well is observed and scored daily using an inverted microscope.

-

Quantification (MTT Staining): At the end of the incubation period, cell viability can be quantified using the MTT assay as described above.

-

Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits viral CPE by 50% compared to the virus control.

Caption: A typical experimental workflow for screening antiviral compounds.

Hemagglutination (HA) Inhibition Assay

This assay is specific for viruses like influenza that can agglutinate red blood cells (RBCs) and is used to test for direct interference with viral surface proteins.

-

Virus and Compound Preparation: Serial two-fold dilutions of the virus are prepared to determine the HA titer (the highest dilution causing complete hemagglutination). The working dilution of the virus is set to 4 HA units.

-

Incubation: Equal volumes of the virus (4 HA units) and serial dilutions of andrographolide are mixed in a V-bottom 96-well plate and incubated at room temperature for 1 hour.

-

RBC Addition: A 0.5% suspension of chicken or human red blood cells is added to each well.

-

Observation: The plate is gently mixed and incubated at room temperature for 30-60 minutes. Wells are observed for hemagglutination (a mat of RBCs) or its inhibition (a button of RBCs at the bottom).

-

Analysis: The minimum inhibitory concentration is the lowest compound concentration that completely inhibits hemagglutination.[6][10]

Conclusion

The foundational research on andrographolide and its derivatives has firmly established its status as a promising, broad-spectrum antiviral agent. Early in vitro and in vivo studies successfully quantified its efficacy against a range of clinically relevant viruses, including influenza, dengue, herpes simplex, and HIV.[2] Mechanistic investigations revealed a multi-pronged approach to viral inhibition, encompassing the blockage of viral entry, disruption of the replication cycle, and potent modulation of host inflammatory pathways.[3][5] The detailed experimental protocols developed and utilized in these seminal studies have provided a robust framework for the continued evaluation of novel antiviral candidates. While challenges related to bioavailability and solubility remain, the compelling data from these early studies continue to drive further research and development of andrographolide-based therapeutics.[5]

References

- 1. ovid.com [ovid.com]

- 2. mdpi.com [mdpi.com]

- 3. Andrographolide as a potent and promising antiviral agent [cjnmcpu.com]

- 4. A Systematic Review on the Antimicrobial Activity of Andrographolide [jmb.or.kr]

- 5. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Activity of andrographolide against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. Activity of 3,19-isopropylidinyl andrographolide against herpes simplex virus type 1 in an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A phase I trial of andrographolide in HIV positive patients and normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 15. Anti-HIV activity of semisynthetic derivatives of andrographolide and computational study of HIV-1 gp120 protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 17. c19early.org [c19early.org]

Andrographolide: A Deep Dive into its Therapeutic Potential for Autoimmune Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. Current therapeutic strategies often involve broad immunosuppression, leading to a range of undesirable side effects. There is a pressing need for novel, targeted therapies with improved safety profiles. Andrographolide (B1667393), a bicyclic diterpenoid lactone isolated from the plant Andrographis paniculata, has emerged as a promising candidate due to its potent anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the current understanding of andrographolide's mechanism of action in the context of autoimmune diseases, with a focus on its impact on key signaling pathways and immune cell differentiation. This document summarizes quantitative data from preclinical and clinical studies, offers detailed experimental protocols for key assays, and visualizes complex biological processes to facilitate further research and drug development efforts in this area.

Introduction

Andrographolide has a long history of use in traditional medicine for treating various inflammatory conditions.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential to modulate the complex interplay of signaling pathways and cellular responses that drive autoimmune pathology.[2] This guide will delve into the core mechanisms through which andrographolide exerts its immunomodulatory effects, providing a foundation for its rational development as a therapeutic agent for autoimmune disorders such as rheumatoid arthritis (RA) and multiple sclerosis (MS).

Mechanisms of Action: Targeting Key Inflammatory Pathways

Andrographolide's therapeutic potential in autoimmune diseases stems from its ability to interfere with multiple critical signaling pathways that are often dysregulated in these conditions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity.[3] Its aberrant activation is a hallmark of many autoimmune diseases, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[3] Andrographolide has been shown to be a potent inhibitor of NF-κB activation.[4] It can covalently modify a cysteine residue on the p50 subunit of NF-κB, thereby inhibiting its binding to DNA without affecting the degradation of its inhibitory protein, IκBα, or the nuclear translocation of the p50/p65 dimer.[4][5] This targeted inhibition of NF-κB's transcriptional activity leads to a significant reduction in the expression of pro-inflammatory genes.[5]

Modulation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune cell differentiation and activation.[3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases. Andrographolide has been demonstrated to inhibit the JAK-STAT pathway by suppressing the phosphorylation of JAK1/2 and STAT3, which in turn prevents the nuclear translocation of STAT3 and subsequent gene transcription.[3][6] This inhibitory effect on JAK-STAT signaling contributes to its anti-inflammatory and immunomodulatory properties.

Attenuation of NLRP3 Inflammasome Activation

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[7] Aberrant NLRP3 inflammasome activation is associated with the pathogenesis of several autoimmune and inflammatory diseases. Andrographolide has been shown to suppress NLRP3 inflammasome activation.[7][8] It achieves this by promoting parkin-dependent mitophagy, which leads to the removal of damaged mitochondria, a key trigger for NLRP3 activation.[7] This, in turn, inhibits the subsequent caspase-1 activation and release of mature IL-1β and IL-18.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Andrographolide suppresses NLRP3 inflammasome activation in microglia through induction of parkin-mediated mitophagy in in-vitro and in-vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]